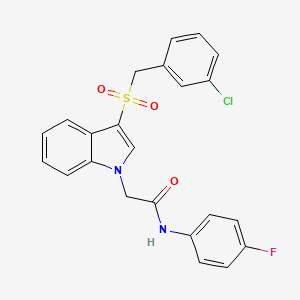

![molecular formula C18H21NO2 B2840263 N-[2-(Benzyloxy)phenyl]pivalamide CAS No. 237748-52-6](/img/structure/B2840263.png)

N-[2-(Benzyloxy)phenyl]pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(Benzyloxy)phenyl]pivalamide” is a chemical compound. Based on its name, it contains a benzyl group (a benzene ring attached to a CH2 group) linked to an oxygen atom, which is further connected to a phenyl group (a benzene ring). This entire structure is attached to a pivalamide group, which consists of a pivalic acid (a type of carboxylic acid with three methyl groups attached to a central carbon) linked to an amide group .

Scientific Research Applications

Directed Lithiation of Acylaminoaromatics

The use of pivalamides, among others, as directing metalation groups (DMGs) highlights their role in the selective lithiation of substituted benzenes, leading to high-yield production of derivatives upon reaction with various electrophiles. This process is significant for synthesizing specifically substituted aromatic compounds, which have applications across medicinal chemistry and material science (Smith, Alshammari, & El‐Hiti, 2018).

Synthesis of Benzamide Derivatives

The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using environmentally benign catalysts under microwave irradiation showcases a method for preparing compounds with potential antibacterial and antifungal properties. This research underscores the role of pivalamide derivatives in developing new pharmaceutical agents with improved efficacy and lower environmental impact (Ighilahriz-Boubchir et al., 2017).

Catalysis and Organic Synthesis

The role of pivalamide derivatives in catalysis is further exemplified by studies on Rh(III)-catalyzed direct C-H amination, which demonstrate their utility in achieving selective mono- and diamination reactions at room temperature. This work contributes to the development of more efficient synthetic routes for producing benzamide or aminoaniline derivatives, critical intermediates in pharmaceutical synthesis (Grohmann, Wang, & Glorius, 2012).

Material Science Applications

In the realm of materials science, the incorporation of pivalamide derivatives into polyimide nanocomposites has been investigated for enhancing thermal and mechanical properties. This research provides insights into designing high-performance materials suitable for applications in electronics and aerospace, where exceptional thermal stability and mechanical strength are paramount (Huang et al., 2003).

Chiral Recognition and Separation

The study of chiral recognition mechanisms through the co-crystallization of a synthetic chiral selector with a representative chiral analyte reveals the potential of pivalamide derivatives in enantioselective chromatography. Understanding the interactions that lead to chiral recognition can advance the development of new methods for separating enantiomers, crucial for the production of enantiopure pharmaceuticals (Koscho, Spence, & Pirkle, 2005).

properties

IUPAC Name |

2,2-dimethyl-N-(2-phenylmethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-18(2,3)17(20)19-15-11-7-8-12-16(15)21-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDCUWKGMMJLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)

![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)

![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)

![1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2840201.png)

![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)

![Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2840203.png)